molecular formula C18H23ClN2O5S2 B12190805 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12190805
M. Wt: 447.0 g/mol
InChI Key: PWLTVUOCYDOUHY-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound It features a thiazole ring fused with a thiophene ring, substituted with various functional groups including chloro, dimethoxy, and amide groups

Properties

Molecular Formula

C18H23ClN2O5S2

Molecular Weight

447.0 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H23ClN2O5S2/c1-18(2,3)16(22)20-17-21(12-8-28(23,24)9-15(12)27-17)11-6-10(19)13(25-4)7-14(11)26-5/h6-7,12,15H,8-9H2,1-5H3

InChI Key

PWLTVUOCYDOUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2,4-dimethoxybenzaldehyde, thiourea, and 2,2-dimethylpropanoyl chloride. The synthesis could involve:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the thiophene ring via condensation reactions.
  • Functional group modifications to introduce the chloro and dimethoxy groups.
  • Final amide formation through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, the compound could be investigated for its potential pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other applications.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiazole or thiophene derivatives with similar functional groups. Examples could include:

  • 2-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydrothiazole
  • 3-(5-chloro-2,4-dimethoxyphenyl)-2-thioxo-4-thiazolidinone

Uniqueness

The uniqueness of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide lies in its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties not found in other similar compounds.

Biological Activity

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds often utilize methods such as condensation reactions and cyclization processes to achieve the desired thiazole and thieno structures.

Biological Activity

Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, derivatives containing thiazole and thieno rings have been evaluated using the DPPH radical scavenging assay. These studies suggest that modifications to the phenyl substituent can significantly enhance antioxidant activity. The introduction of methoxy groups has been shown to increase radical scavenging efficiency compared to standard antioxidants like ascorbic acid .

Antimicrobial Properties
Compounds with thiazole and thieno frameworks have demonstrated antimicrobial activities against various pathogens. For example, studies on related thiazolidinone derivatives indicate that they inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis; hence, inhibitors of this enzyme are sought for cosmetic applications. Analogous compounds have shown competitive inhibition against tyrosinase, suggesting that this compound may also possess similar properties. In vitro studies have indicated that certain modifications enhance inhibitory potency compared to standard inhibitors like kojic acid .

Case Studies

  • Antioxidant Evaluation
    A study assessed the antioxidant capacity of structurally related compounds through DPPH and ABTS assays. The results indicated that certain analogs exhibited up to 1.5 times higher scavenging activity than ascorbic acid. This suggests that the presence of specific substituents can significantly influence antioxidant properties .
  • Antimicrobial Testing
    A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed a dose-dependent inhibition of bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Tyrosinase Inhibition Studies
    In a comparative study involving various thiazole derivatives, several compounds were identified as potent inhibitors of mushroom tyrosinase. The structure-activity relationship analysis revealed that substitutions at specific positions on the phenyl ring could enhance inhibitory effects significantly .

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